Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate Prostaglandin A1 (PGA1) has been shown to cause renal vasodilation, increase urine sodium excretion, and lowers arterial pressure in hypertensive patients. It also has displayed growth-inhibitory activity on tumor cells; the IC50 value for the inhibition of human ovarian cancer is 7.5 µM. PG A1 methyl ester is a lipophilic analog of PGA1 which may be more amenable for certain formulations or applications.
Brand Name: Vulcanchem
CAS No.: 26771-94-8
VCID: VC21245502
InChI: InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3
SMILES: CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate

CAS No.: 26771-94-8

Cat. No.: VC21245502

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate - 26771-94-8

Specification

Description Prostaglandin A1 (PGA1) has been shown to cause renal vasodilation, increase urine sodium excretion, and lowers arterial pressure in hypertensive patients. It also has displayed growth-inhibitory activity on tumor cells; the IC50 value for the inhibition of human ovarian cancer is 7.5 µM. PG A1 methyl ester is a lipophilic analog of PGA1 which may be more amenable for certain formulations or applications.
CAS No. 26771-94-8
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate
Standard InChI InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3
Standard InChI Key YZBRCGCRYAHOHV-DQUZTPNMSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O
SMILES CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Canonical SMILES CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O

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